3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride
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Overview
Description
3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a propanoic acid group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride typically involves multiple steps, including the formation of the quinoline ring, the attachment of the butyl group, and the final coupling with the propanoic acid. Common synthetic routes may involve:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Butyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the butyl group.
Coupling with Propanoic Acid: The final step involves the coupling of the quinoline derivative with propanoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline moiety.
Propanoic Acid Derivatives: Compounds such as ibuprofen and naproxen, which feature a propanoic acid group.
Uniqueness
3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride is unique due to its combination of a quinoline moiety and a propanoic acid group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H28ClN3O3 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-3-6-20(26-23-16(2)15-19-7-4-5-8-21(19)27-23)17-9-11-18(12-10-17)24(30)25-14-13-22(28)29;/h4-5,7-12,15,20H,3,6,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29);1H/t20-;/m1./s1 |
InChI Key |
BTOHFLWOXYLUQK-VEIFNGETSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl |
Origin of Product |
United States |
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